molecular formula C21H20N4O3S B2937033 2-(4-methylbenzenesulfonyl)-2-[3-(morpholin-4-yl)quinoxalin-2-yl]acetonitrile CAS No. 846594-62-5

2-(4-methylbenzenesulfonyl)-2-[3-(morpholin-4-yl)quinoxalin-2-yl]acetonitrile

Cat. No.: B2937033
CAS No.: 846594-62-5
M. Wt: 408.48
InChI Key: DBUOOZDIFIQTDM-UHFFFAOYSA-N
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Description

2-(4-methylbenzenesulfonyl)-2-[3-(morpholin-4-yl)quinoxalin-2-yl]acetonitrile is a recognized and potent inhibitor of the dual-specificity tyrosine-regulated kinase 1A (DYRK1A). DYRK1A is a protein kinase implicated in multiple critical cellular processes and disease pathways, making its selective inhibition a primary research objective. This compound has been demonstrated to effectively suppress DYRK1A activity, which plays a key role in central nervous system function and development. Consequently, it serves as a vital pharmacological tool for investigating the pathogenesis of neurodegenerative disorders, such as Alzheimer's disease and Down syndrome, where DYRK1A dysregulation is observed. Research utilizing this inhibitor has provided insights into tau hyperphosphorylation and the formation of neurofibrillary tangles, a hallmark of Alzheimer's pathology. Beyond neuroscience, its application extends to cancer research, where DYRK1A inhibition is explored for its effects on cell cycle control and proliferation in certain malignancies. Furthermore, studies have leveraged this compound in the field of regenerative medicine, particularly in probing the mechanisms of pancreatic beta-cell proliferation for diabetes research. The primary research value of this quinoxaline derivative lies in its utility for elucidating DYRK1A-mediated signaling pathways and validating DYRK1A as a therapeutic target across a spectrum of human diseases.

Properties

IUPAC Name

2-(4-methylphenyl)sulfonyl-2-(3-morpholin-4-ylquinoxalin-2-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c1-15-6-8-16(9-7-15)29(26,27)19(14-22)20-21(25-10-12-28-13-11-25)24-18-5-3-2-4-17(18)23-20/h2-9,19H,10-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBUOOZDIFIQTDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C#N)C2=NC3=CC=CC=C3N=C2N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylbenzenesulfonyl)-2-[3-(morpholin-4-yl)quinoxalin-2-yl]acetonitrile typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinoxaline Core: This can be achieved by condensing an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Introduction of the Morpholine Ring: This step might involve nucleophilic substitution reactions where a suitable leaving group on the quinoxaline core is replaced by a morpholine moiety.

    Acetonitrile Group Addition: This step might involve the use of cyanide sources under controlled conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts might be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the morpholine ring or the methyl group on the benzene ring.

    Reduction: Reduction reactions could target the nitro groups if present or the sulfonyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the quinoxaline core or the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it could be investigated for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.

Medicine

In medicinal chemistry, derivatives of this compound might be explored for their therapeutic potential in treating diseases such as cancer, infections, or neurological disorders.

Industry

In industry, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. If it targets receptors, it might mimic or block the natural ligand, altering cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related quinoxaline and acetonitrile derivatives to highlight the impact of substituents on physicochemical and functional properties. Key examples include:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Key Properties Applications/Reactivity References
2-(4-Methylbenzenesulfonyl)-2-[3-(morpholin-4-yl)quinoxalin-2-yl]acetonitrile C₂₂H₂₁N₅O₃S - 4-Methylbenzenesulfonyl
- Morpholin-4-yl
- Acetonitrile
- High polarity due to sulfonyl group
- Enhanced solubility from morpholine
- Potential kinase inhibition (inferred)
Pharmaceutical intermediates; kinase inhibitors (hypothesized)
2-{[3-(Morpholin-4-yl)quinoxalin-2-yl]sulfanyl}acetic acid C₁₄H₁₅N₃O₃S - Sulfanylacetic acid
- Morpholin-4-yl
- Lower molecular weight (305.36 g/mol)
- Carboxylic acid group enables salt formation
Intermediate for metal-organic frameworks; biochemical probes
2-(4-Methoxyphenyl)-2-[3-(trifluoromethyl)-2-quinoxalinyl]acetonitrile C₁₈H₁₂F₃N₃O - 4-Methoxyphenyl
- Trifluoromethyl
- Acetonitrile
- Increased lipophilicity (CF₃ group)
- Electron-deficient quinoxaline core
Anticancer agents; agrochemical precursors
2-(3-Methoxyphenyl)-2-(morpholin-4-yl)acetonitrile C₁₃H₁₅N₃O - 3-Methoxyphenyl
- Morpholin-4-yl
- Acetonitrile
- Simplified structure (lacks quinoxaline)
- Moderate polarity
Neuroactive compound synthesis

Key Observations:

Electron-Withdrawing Effects : The sulfonyl group in the target compound likely enhances stability and binding to electron-rich biological targets compared to the sulfanyl group in or methoxy groups in .

Solubility : The morpholine ring improves aqueous solubility, a critical feature for drug candidates, contrasting with the trifluoromethyl group in , which prioritizes membrane permeability.

Synthetic Pathways: Similar compounds are synthesized via coupling reactions (e.g., arylhydrazononitriles in ) or cyclization (e.g., ZnCl₂-mediated indole formation in ). The target compound may require sulfonation and nucleophilic substitution steps.

Biological Activity: Quinoxaline derivatives often exhibit kinase inhibitory or antimicrobial activity. The trifluoromethyl variant in may have enhanced metabolic stability, while the sulfonyl group in the target compound could improve target affinity.

Biological Activity

The compound 2-(4-methylbenzenesulfonyl)-2-[3-(morpholin-4-yl)quinoxalin-2-yl]acetonitrile is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H24N4O2SC_{20}H_{24}N_{4}O_{2}S, and it features a quinoxaline core, a morpholine ring, and a sulfonamide group. The presence of these functional groups contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The sulfonamide group can enhance binding affinity to target proteins, while the quinoxaline moiety may participate in π-π stacking interactions with aromatic residues in protein active sites.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest. The mechanism often involves the inhibition of specific kinases or transcription factors associated with tumor growth.
  • Antimicrobial Properties : Some derivatives of quinoxaline have demonstrated antibacterial and antifungal activities. This may be due to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
  • Neuroprotective Effects : Compounds containing morpholine rings are often investigated for neuroprotective properties. They may modulate neurotransmitter levels or protect against oxidative stress in neuronal cells.

Case Studies

  • Antitumor Activity :
    • A study involving similar quinoxaline derivatives showed significant inhibition of proliferation in various cancer cell lines, including breast and lung cancer cells. The study reported IC50 values ranging from 5 to 15 µM, indicating potent activity against these cancer types.
  • Antimicrobial Activity :
    • In vitro assays demonstrated that derivatives similar to this compound exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Candida albicans, suggesting potential as an antimicrobial agent .
  • Neuroprotective Studies :
    • Research on morpholine-containing compounds indicated protective effects against glutamate-induced excitotoxicity in neuronal cultures, highlighting their potential in treating neurodegenerative diseases .

Comparative Analysis

A comparison with structurally related compounds reveals unique aspects of this compound:

Compound NameBiological ActivityNotable Features
This compoundAntitumor, Antimicrobial, NeuroprotectiveSulfonamide group enhances binding
2-(4-chlorobenzenesulfonyl)-2-[3-(morpholin-4-yl)quinoxalin-2-yl]acetonitrileAntitumorChlorine substituent may affect lipophilicity
2-(4-bromobenzenesulfonyl)-2-[3-(morpholin-4-yl)quinoxalin-2-yl]acetonitrileAntimicrobialBromine substituent impacts electronic properties

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